molecular formula C14H10F3N3 B12899296 3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine CAS No. 886362-76-1

3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

Cat. No.: B12899296
CAS No.: 886362-76-1
M. Wt: 277.24 g/mol
InChI Key: YLICIQLPGGGVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation of 2-aminopyridine with an appropriate aldehyde and a trifluoromethyl ketone under acidic conditions . Another approach involves the use of transition metal catalysis, such as palladium or copper, to facilitate the formation of the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyrimidines .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both the 4-methylphenyl and trifluoromethyl groups, which confer distinct physicochemical properties and biological activities. The trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

CAS No.

886362-76-1

Molecular Formula

C14H10F3N3

Molecular Weight

277.24 g/mol

IUPAC Name

3-(4-methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C14H10F3N3/c1-9-2-4-10(5-3-9)11-8-18-13-19-12(14(15,16)17)6-7-20(11)13/h2-8H,1H3

InChI Key

YLICIQLPGGGVRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C3N2C=CC(=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.